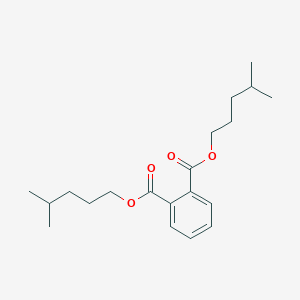

Diisohexyl phthalate

Descripción general

Descripción

Diisohexyl phthalate (DIHP) is a plasticizer used in the manufacture of polyvinyl chloride (PVC) products. It is a colorless, odorless, and tasteless liquid with a low vapor pressure, low water solubility, and low volatility. DIHP is used in a variety of applications, including medical and consumer products, food packaging, and toys. It is also used as a stabilizer in PVC products and as a plasticizer in polyvinyl chloride (PVC) resins. DIHP is a member of the phthalate family of chemicals, which are used in many consumer products and industrial processes.

Aplicaciones Científicas De Investigación

Environmental Occurrence and Human Exposure : Phthalates, including diisohexyl phthalate, are ubiquitous in the environment. They have been detected in indoor dust, food products, and other consumer products. Studies have developed methods to determine phthalate esters in house dust and have reported their widespread presence, indicating a potential for human exposure through various routes such as dietary sources, dermal absorption, and air inhalation (Kubwabo et al., 2013).

Health Effects and Toxicity : Phthalates have been linked to several health concerns, including endocrine disruption and reproductive effects in both men and women. Research has explored the mechanisms of toxicity of phthalates in the female reproductive system, suggesting that certain phthalates can disrupt steroid hormone synthesis and affect the ovarian function (Lovekamp-Swan & Davis, 2002). Additionally, phthalates like di(2-ethylhexyl) phthalate have been shown to cause hypolipidemia and alter liver enzyme activities in animal studies (Reddy et al., 1976).

Impact on Reproductive Outcomes : Epidemiological studies have shown significant associations between phthalate exposures and adverse reproductive outcomes. For instance, maternal urinary metabolites of di(2-ethylhexyl) phthalate have been studied in relation to the timing of labor, indicating potential interference with parturition signaling (Adibi et al., 2009).

Environmental Fate and Treatment : The fate of phthalates in environmental matrices such as wastewater, landfill leachates, and groundwater has been a subject of study. Research has assessed the occurrence, removal efficiency, and environmental risks of phthalates in such settings, providing insights into their persistence and the effectiveness of various treatment processes (Kotowska et al., 2020).

Mecanismo De Acción

Target of Action

Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to disrupt the endocrine system , affecting reproductive health . The primary targets of DIHP are therefore the components of the endocrine system.

Mode of Action

DIHP interacts with its targets by acting as an endocrine disruptor . It interferes with the normal functioning of the endocrine system, potentially leading to various health effects.

Biochemical Pathways

Phthalates, including DIHP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . .

Pharmacokinetics

It is known that DIHP can be rapidly and extensively metabolized into various metabolites . .

Result of Action

The primary result of DIHP’s action is its potential to disrupt the endocrine system . This can lead to various health effects, including reproductive health issues . DIHP has been classified as toxic for reproduction category 1B , indicating that it may damage fertility or the unborn child.

Action Environment

The action of DIHP can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of certain microorganisms . Additionally, its environmental fate and transport can be influenced by its physical and chemical properties . .

Safety and Hazards

Diisohexyl phthalate is fatal if swallowed. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Diisohexyl phthalate interacts with various enzymes, proteins, and other biomolecules. It is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The nature of these interactions involves the conversion of this compound into these metabolites, which then participate in various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, mono-(2-ethylhexyl) phthalate (MEHP), a urinary metabolite of this compound, is known to activate the nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, rats given 100 mg/kg of this compound orally or intravenously showed significant quantities of this compound and its major metabolites in plasma, urine, feces, and various tissues

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism to MiDP, MHiDP, MCiNP, and MOiDP

Propiedades

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

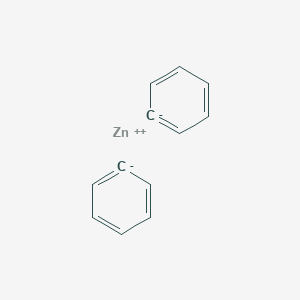

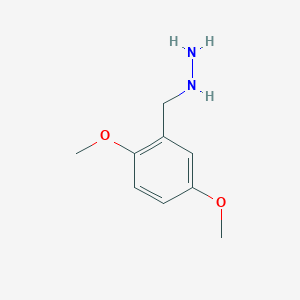

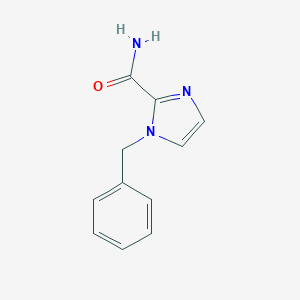

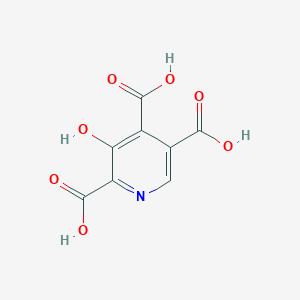

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

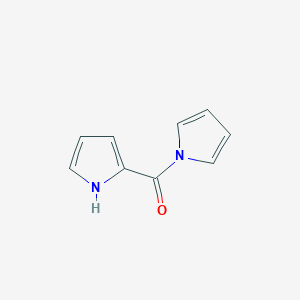

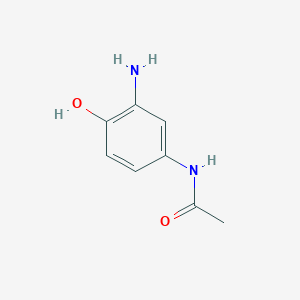

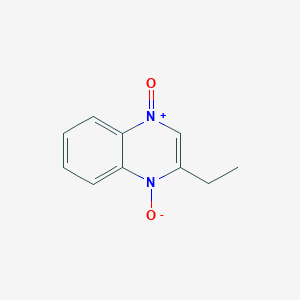

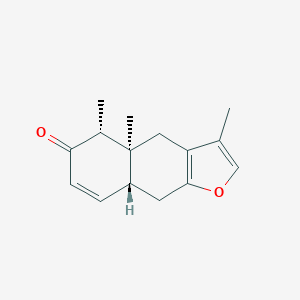

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of human exposure to DIHxP?

A1: DIHxP is commonly found in household dust []. This suggests that exposure can occur through inhalation of dust particles or ingestion, particularly in young children who have more contact with floors and dust.

Q2: How widespread is the presence of DIHxP in the Canadian environment?

A2: Research indicates that DIHxP was detected in over 87% of 126 household dust samples collected across Canada []. This finding suggests widespread use of products containing DIHxP and highlights the potential for human exposure within Canadian homes.

Q3: Why is the European Union considering strict regulations on DIHxP?

A3: The European Chemicals Agency (ECHA) added DIHxP to their candidate list for strict regulation due to its classification as a reproductive toxicant []. This means that DIHxP has the potential to negatively impact reproductive health.

Q4: Are there standardized materials available for researchers studying DIHxP levels in dust?

A4: Yes, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2585, which contains organic contaminants in house dust, can be used []. This SRM includes certified concentration values for DIHxP and other phthalates, providing a valuable tool for researchers.

Q5: What analytical techniques are used to measure DIHxP levels?

A5: Researchers often use a method involving solvent extraction, solid phase extraction (SPE) for sample cleanup, and analysis using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) to accurately determine DIHxP concentrations in dust samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)